molecular formula C26H26N2O6 B265476 5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265476
M. Wt: 462.5 g/mol
InChI Key: UKVORGXONPFXMQ-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one, also known as EPPIC, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. EPPIC belongs to the class of pyrrolone derivatives and has been shown to exhibit a range of biological activities that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. For example, 5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, 5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one may increase the levels of acetylcholine in the brain, which could have potential therapeutic benefits in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Biochemical and Physiological Effects
5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one exhibits potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, 5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit cytotoxic activity against several cancer cell lines, suggesting its potential as an anticancer agent. Further studies are needed to fully understand the biochemical and physiological effects of 5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is its potential as a lead compound for the development of new drugs. Its potent inhibitory activity against several enzymes and its cytotoxic activity against cancer cells make it a promising candidate for further research. However, one of the limitations of 5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is its low solubility in water, which could limit its bioavailability and therapeutic efficacy.

Future Directions

There are several future directions for research on 5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one. One area of focus could be the development of more efficient synthesis methods for 5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one to improve its yield and purity. Another area of focus could be the elucidation of the mechanism of action of 5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one and its potential limitations as a drug candidate.

Synthesis Methods

The synthesis of 5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been reported in several studies. One of the most commonly used methods involves the condensation of 4-ethoxyaniline with 5-methylisoxazole-3-carboxylic acid, followed by the introduction of a benzoyl group at the 4-position of the isoxazole ring and an isopropoxy group at the 4-position of the benzoyl group. The resulting intermediate is then cyclized to form the pyrrolone ring, which is subsequently hydroxylated at the 3-position to yield 5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been the subject of several scientific studies due to its potential applications in drug discovery and development. In vitro studies have shown that 5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one exhibits potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, 5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit cytotoxic activity against several cancer cell lines, suggesting its potential as an anticancer agent.

properties

Product Name

5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C26H26N2O6

Molecular Weight

462.5 g/mol

IUPAC Name

(4E)-5-(4-ethoxyphenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H26N2O6/c1-5-32-19-10-6-17(7-11-19)23-22(24(29)18-8-12-20(13-9-18)33-15(2)3)25(30)26(31)28(23)21-14-16(4)34-27-21/h6-15,23,29H,5H2,1-4H3/b24-22+

InChI Key

UKVORGXONPFXMQ-ZNTNEXAZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC(C)C)\O)/C(=O)C(=O)N2C4=NOC(=C4)C

SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C(=O)N2C4=NOC(=C4)C

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C(=O)N2C4=NOC(=C4)C

Origin of Product

United States

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